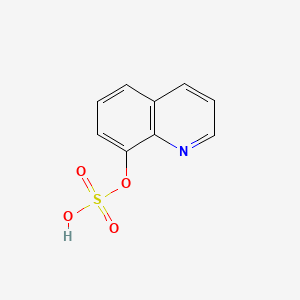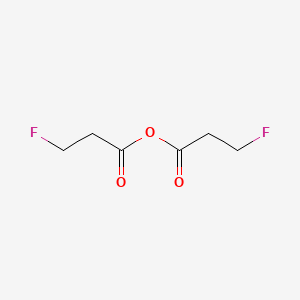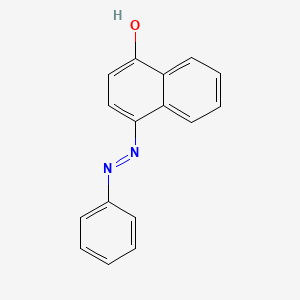
Clominorex
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clominorex is a centrally acting sympathomimetic compound that is chemically related to other drugs such as aminorex and pemoline. It was developed as an appetite suppressant by McNeil Laboratories in the 1950s . The compound’s IUPAC name is (RS)-5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine, and it has a molecular formula of C9H9ClN2O .
Chemical Reactions Analysis
Clominorex undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert this compound to its amine derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a model compound for studying the synthesis and reactivity of oxazoline derivatives.
Biology: Clominorex’s effects on the central nervous system make it a subject of interest in neuropharmacology research.
Medicine: Although initially developed as an appetite suppressant, its use in medicine has been limited due to potential side effects.
Mechanism of Action
Clominorex exerts its effects by acting as a sympathomimetic agent, which means it mimics the action of sympathetic neurotransmitters like norepinephrine and dopamine. It stimulates the release of these neurotransmitters, leading to increased alertness, reduced appetite, and other central nervous system effects . The molecular targets include adrenergic and dopaminergic receptors, and the pathways involved are related to the modulation of neurotransmitter release and reuptake.
Comparison with Similar Compounds
Clominorex is similar to other compounds in the aminorex family, such as:
Aminorex: Known for its stimulant properties and potential for abuse.
4-Methylaminorex: A potent stimulant with a higher risk of side effects.
Pemoline: Used as a stimulant but with a different safety profile.
Cyclazodone: Another stimulant with structural similarities to this compound.
What sets this compound apart is its specific chemical structure, which influences its pharmacological profile and potential applications. Its unique combination of the oxazoline ring and chlorophenyl group contributes to its distinct properties.
Properties
CAS No. |
3876-10-6 |
|---|---|
Molecular Formula |
C9H9ClN2O |
Molecular Weight |
196.63 g/mol |
IUPAC Name |
5-(4-chlorophenyl)-4,5-dihydro-1,3-oxazol-2-amine |
InChI |
InChI=1S/C9H9ClN2O/c10-7-3-1-6(2-4-7)8-5-12-9(11)13-8/h1-4,8H,5H2,(H2,11,12) |
InChI Key |
HAHOPPGVHWVBRR-UHFFFAOYSA-N |
SMILES |
C1C(OC(=N1)N)C2=CC=C(C=C2)Cl |
Canonical SMILES |
C1C(OC(=N1)N)C2=CC=C(C=C2)Cl |
Key on ui other cas no. |
3876-10-6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















